N-Acetylcadaverine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(5-aminopentyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVIMPWXPUYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biological Distribution
Presence in Microbial Systems
The metabolome of various microbial species includes N-Acetylcadaverine, indicating its involvement in fundamental cellular processes. Its production is intrinsically linked to the broader pathways of polyamine metabolism, which are crucial for microbial survival and adaptation.
In the bacterial kingdom, the biosynthesis of cadaverine (B124047), the precursor to N-Acetylcadaverine, is well-documented, particularly in organisms like Escherichia coli. Cadaverine plays a role in the bacterial response to acid stress researchgate.netengineering.org.cn. The acetylation of proteins and other small molecules is a conserved post-translational modification in bacteria that significantly impacts cellular physiology and metabolic regulation by altering protein size and charge nih.govnih.govresearchgate.net.
While the precise physiological roles of N-Acetylcadaverine are still being elucidated, its presence in the bacterial metabolome suggests a function in modulating cellular processes. For instance, studies have identified N-Acetylcadaverine as one of the metabolites produced by Bacillus subtilis, a bacterium known for its production of a wide array of secondary metabolites with antimicrobial properties.
Table 1: Presence of N-Acetylcadaverine in Bacterial Species
| Bacterial Species | Metabolic Context/Significance |
|---|---|
| Escherichia coli | Cadaverine, the precursor, is involved in acid stress response. Acetylation is a known regulatory mechanism. |
| Bacillus subtilis | Detected as a metabolite; this species is a known producer of various bioactive secondary metabolites. |
The role of N-Acetylcadaverine in the fungal kingdom is less characterized compared to bacteria. Fungi are prolific producers of a diverse array of secondary metabolites, which play crucial roles in their development, defense, and interactions with other organisms nih.govpensoft.net. These secondary metabolic pathways are complex and tightly regulated.
While direct evidence for the widespread production and specific functions of N-Acetylcadaverine in fungi is limited, the presence of other N-acetylated compounds, such as N-acetyl-D-glucosamine, has been shown to trigger the production of secondary metabolites in some fungal species. This suggests that acetylation processes are important in fungal metabolism and signaling nih.gov. Further metabolomic studies are required to fully understand the distribution and significance of N-Acetylcadaverine in the fungal metabolome and its potential role in fungal interactions, such as those between pathogenic fungi and their plant hosts.
Detection in Plant Biology
In plants, polyamines like cadaverine are known to be involved in a variety of physiological processes, including growth, development, and responses to environmental stress. The acetylation of these molecules can modulate their activity and contribute to the plant's ability to adapt to adverse conditions.
Plant metabolism is a complex network of biochemical reactions that can be significantly altered in response to environmental cues. While specific pathways involving N-Acetylcadaverine are not yet fully delineated, the metabolism of its precursor, cadaverine, is known to be upregulated under certain stress conditions. The acetylation of polyamines is a potential regulatory mechanism within the broader context of the plant's metabolic response to maintain homeostasis.
Plants have evolved sophisticated defense mechanisms to protect themselves from both biotic (e.g., pathogens) and abiotic (e.g., salinity, drought) stresses researchgate.netfrontiersin.org. Polyamines, including cadaverine, have been implicated in these defense responses plos.org. For instance, exposure to salinity stress can lead to the accumulation of various protective metabolites nih.gov. The acetylation of polyamines could be a component of the plant's strategy to mitigate the detrimental effects of stress. N-terminal acetylation of proteins, a related process, has been shown to be a dynamic process in plants that responds to environmental changes and contributes to the regulation of stress responses nih.gov. While direct evidence linking N-Acetylcadaverine to specific defense pathways is still emerging, its presence in plants under stress suggests a potential role in these protective mechanisms.
Occurrence in Animal Models and Non-Human Biological Fluids
N-Acetylcadaverine has been detected in various animal models and their biological fluids, highlighting its role as an endogenous and microbially-derived metabolite. Its levels can be influenced by factors such as the gut microbiome and pathological conditions.
Studies utilizing germ-free (GF) mice have demonstrated the significant impact of the gut microbiota on the host's metabolome. In these studies, N-Acetylcadaverine was found to have a lower abundance in various tissues of GF mice compared to their conventional counterparts, suggesting that the gut microbiota is a significant contributor to the systemic levels of this compound.
Furthermore, metabolomic profiling of biospecimens from animal models of neurodegenerative diseases, such as Parkinson's disease, has identified N-Acetylcadaverine as a potential biomarker. In these studies, elevated levels of N-Acetylcadaverine were observed, suggesting an alteration in polyamine metabolism associated with the disease state. This compound has also been detected in the urine of mammals, including rats, and is recognized as a human metabolite found in urine ebi.ac.uk.
Table 2: Detection of N-Acetylcadaverine in Animal Models and Biological Fluids
| Animal Model/Biological Fluid | Context of Detection | Observed Changes |
|---|---|---|
| Germ-Free Mice | Investigation of gut microbiota's impact on host metabolism. | Lower abundance in various tissues compared to conventional mice. |
| Rodent Models of Parkinson's Disease | Metabolomic profiling for biomarker discovery. | Elevated levels in biospecimens. |
| Rat Urine | General metabolic profiling. | Detected as a normal urinary metabolite. |
| Human Urine | Metabolite identification in human biofluids. | Confirmed as a human metabolite. |
Metabolomic Profiles in Model Organisms (e.g., Drosophila melanogaster, Saccharomyces cerevisiae)
N-Acetylcadaverine has been identified within the metabolomes of key model organisms used extensively in biological research. nih.gov Its presence in Drosophila melanogaster (the common fruit fly) and Saccharomyces cerevisiae (a species of yeast) has been reported through metabolomic analyses. nih.gov Metabolomics provides a comprehensive snapshot of the small-molecule chemicals within a biological sample, offering insights into the physiological and metabolic state of an organism. nih.gov In organisms like Drosophila, this approach has been instrumental in exploring a wide range of biological processes, from aging and dietary effects to gene function. nih.gov The identification of N-Acetylcadaverine in these organisms suggests its involvement in fundamental metabolic pathways that are conserved across different species.
Table 1: Occurrence of N-Acetylcadaverine in Model Organisms This interactive table summarizes the reported presence of N-Acetylcadaverine in widely studied model organisms.
| Model Organism | Common Name | Kingdom | Metabolomic Detection |
|---|---|---|---|
| Drosophila melanogaster | Fruit Fly | Animalia | Reported nih.gov |
Presence in Excreta and Biofluids (non-diagnostic focus)
N-Acetylcadaverine has been documented as a component of various human biofluids and excreta, including urine and feces. hmdb.caebi.ac.uk Its presence in the gut is associated with the metabolic activities of intestinal bacteria. nih.gov Research has identified N-acyl derivatives of cadaverine, such as N-Acetylcadaverine, in fecal samples from children, pointing to its formation by the gut microbiota. nih.gov The Human Metabolome Database (HMDB) lists N-Acetylcadaverine as a metabolite found in both urine and feces. hmdb.ca This indicates that it is a regular component of human metabolic output, originating from both endogenous and microbial sources. hmdb.ca
Table 2: Detection of N-Acetylcadaverine in Human Biofluids and Excreta This interactive table details the human biological samples in which N-Acetylcadaverine has been identified.
| Biological Sample | Type | Confirmation | Source |
|---|---|---|---|
| Feces | Excreta | Confirmed hmdb.canih.gov | Human Metabolome Database, Gut Microbiota Research |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| N-Acetylcadaverine hydrochloride |
| N-Acetylcadaverine |
| Cadaverine |
Biosynthetic and Metabolic Pathways of N Acetylcadaverine
Precursor Compounds and Initial Biotransformations
The journey to N-acetylcadaverine begins with the essential amino acid lysine (B10760008) and involves two key chemical transformations: decarboxylation and acetylation.
Lysine Decarboxylation to Cadaverine (B124047)
The initial and rate-limiting step in the biosynthesis of cadaverine is the decarboxylation of L-lysine. researchgate.net This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from lysine, yielding cadaverine and carbon dioxide. youtube.com This enzymatic process is a crucial pathway for producing the diamine precursor to N-acetylcadaverine. researchgate.netnih.gov
In various microorganisms, including Escherichia coli, two primary forms of lysine decarboxylase exist: CadA and LdcC. researchgate.net While both enzymes catalyze the same reaction, CadA is generally considered to have superior catalytic activity. researchgate.net The efficiency of cadaverine production can be influenced by factors such as intracellular pH, which can affect the stability and activity of these enzymes. researchgate.netresearchgate.net
The production of cadaverine is not limited to microorganisms; it also occurs in plants, particularly under certain environmental conditions. nih.gov This decarboxylation is a key catabolic pathway for lysine in various organisms. nih.gov
Table 1: Key Enzymes in Lysine Decarboxylation
| Enzyme | Organism Example | Function |
|---|---|---|
| Lysine Decarboxylase (LDC) | Bacteria, Plants | Catalyzes the conversion of L-lysine to cadaverine. researchgate.netnih.gov |
| CadA | Escherichia coli | An inducible form of lysine decarboxylase with high catalytic activity. researchgate.net |
| LdcC | Escherichia coli | A constitutive form of lysine decarboxylase. researchgate.net |
Acetylation Mechanisms of Cadaverine
Once cadaverine is synthesized, it can undergo acetylation to form N-acetylcadaverine. This reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to one of the primary amino groups of cadaverine. nih.gov This process is catalyzed by a class of enzymes known as N-acetyltransferases. nih.gov
Enzymology of N-Acetylcadaverine Synthesis and Degradation
The synthesis and breakdown of N-acetylcadaverine are tightly controlled by specific enzymes that exhibit distinct activities and specificities.
N-Acetyltransferase Activities and Specificity (e.g., AtNATA1)
N-acetyltransferases are a diverse family of enzymes responsible for the acetylation of a wide range of substrates, including polyamines. nih.gov In the plant Arabidopsis thaliana, several N-acetyltransferases have been identified, including AtNATA1. nih.govuniprot.org
Research has shown that some N-acetyltransferases exhibit broad substrate specificity, while others are more selective. For example, AtNATA1 from Arabidopsis has been shown to acetylate various polyamines, but its preference for specific substrates can vary. nih.gov Studies on homologous enzymes in humans, such as spermidine (B129725)/spermine (B22157) N1-acetyltransferase 1 (HsSSAT1), provide insights into the structural determinants of substrate specificity. nih.gov The conformation of the enzyme's active site plays a crucial role in determining which polyamines can bind and be acetylated. nih.gov
Table 2: Substrate Specificity of Selected N-Acetyltransferases
| Enzyme | Organism | Preferred Substrates |
|---|---|---|
| AtNATA1 | Arabidopsis thaliana | 1,3-diaminopropane, ornithine, putrescine, thialysine. nih.gov |
| AtNATA2 | Arabidopsis thaliana | 1,3-diaminopropane, thialysine. nih.gov |
Acetylpolyamine Amidohydrolase (APAH) Functionality (e.g., in Pseudomonas aeruginosa)
The degradation of N-acetylcadaverine is primarily carried out by enzymes known as acetylpolyamine amidohydrolases (APAHs). These enzymes catalyze the reverse reaction of acetylation, removing the acetyl group to regenerate the original polyamine, in this case, cadaverine. nih.gov
In the bacterium Pseudomonas aeruginosa, several putative APAHs have been identified, including PA0321 and PA1409. nih.govuniprot.org Studies have shown that these enzymes are true polyamine deacetylases, enabling the bacterium to utilize acetylated polyamines like acetylcadaverine as a carbon source, particularly under nutrient-limiting conditions. nih.gov The ability to deacetylate these compounds is crucial for the bacterium's metabolic flexibility. nih.gov
The functionality of these enzymes is not limited to a single substrate. For instance, APAHs from Pseudomonas aeruginosa can also hydrolyze other acetylated compounds, indicating a degree of substrate promiscuity. nih.gov
Metabolic Flux and Regulation in Biological Systems
The balance between the synthesis of cadaverine via lysine decarboxylase and its subsequent acetylation by N-acetyltransferases, along with the degradation of N-acetylcadaverine by APAHs, determines the intracellular pool of this compound. researchgate.netnih.gov This balance is crucial for maintaining cellular homeostasis and responding to environmental changes. For instance, in bacteria, the ability to utilize acetylpolyamines as a nutrient source highlights the dynamic nature of these metabolic pathways. nih.gov
Furthermore, the regulation of gene expression for the enzymes involved plays a critical role. For example, the induction of lysine decarboxylase under specific conditions can lead to an increased flux towards cadaverine and, consequently, N-acetylcadaverine production. researchgate.net Understanding the intricate regulation of these pathways is essential for a complete picture of N-acetylcadaverine's role in biology.
Control of Acetylation-Deacetylation Balance
The acetylation of cadaverine is catalyzed by enzymes from the Gcn5-related N-acetyltransferase (GNAT) superfamily. nih.gov These enzymes facilitate the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the primary amino group of a substrate like cadaverine. nih.gov Specific research has identified that within this superfamily, the S10 and S15 proteins are capable of acetylating cadaverine. This acetylation neutralizes the positive charge of the diamine, which is a key step in preparing it for export from the cell. taylorfrancis.com
Conversely, the deacetylation process, which converts N-Acetylcadaverine back to cadaverine, is managed by a specific class of enzymes. In eukaryotes, Histone Deacetylase 10 (HDAC10), a class IIb HDAC, has been identified as a key polyamine deacetylase. nih.govnih.gov Unlike other HDACs that primarily target acetyl-L-lysine residues on histone proteins, the active site of HDAC10 is sterically constricted, giving it a high specificity for polyamine substrates like N⁸-acetylspermidine. nih.gov This deacetylation allows the cell to recycle polyamines, making them available again for essential functions and contributing to polyamine homeostasis. nih.govontosight.ai In prokaryotes, a similar role is played by the acetylpolyamine amidohydrolase (APAH), which exhibits broad-specificity for deacetylating various acetylated polyamines. nih.gov
Table 1: Key Enzymes in the N-Acetylcadaverine Acetylation-Deacetylation Cycle This table is interactive. Click on the headers to sort the data.
| Enzyme/Family | Action | Substrate(s) | Product(s) | Organism Type | Key Findings |
|---|---|---|---|---|---|
| GNAT Superfamily (e.g., S10, S15) | Acetylation | Cadaverine, Acetyl-CoA | N-Acetylcadaverine, CoA | General | Transfers an acetyl group to cadaverine, initiating its potential removal from the cell. |
| Histone Deacetylase 10 (HDAC10) | Deacetylation | Acetylated Polyamines (e.g., N⁸-acetylspermidine) | Polyamines (e.g., Spermidine), Acetate | Eukaryotes | Recycles acetylated polyamines back to their active form, crucial for homeostasis. nih.govnih.gov |
| Acetylpolyamine Amidohydrolase (APAH) | Deacetylation | Acetylated Polyamines | Polyamines, Acetate | Prokaryotes | A broad-specificity deacetylase that reverses polyamine acetylation. nih.gov |
Interconnections with Broader Polyamine Metabolism
The acetylation and deacetylation of cadaverine are not isolated events but are deeply interconnected with the synthesis, catabolism, and regulatory functions of other biologically important polyamines such as putrescine, spermidine, and spermine.
The acetylation of cadaverine to N-Acetylcadaverine is a critical junction in its metabolic fate. Acetylation serves as a principal mechanism for polyamine catabolism and elimination. nih.gov By neutralizing the molecule's positive charge, acetylation facilitates its transport across cellular membranes and subsequent excretion from the body, with N-Acetylcadaverine being detected in biofluids like urine and feces. hmdb.cataylorfrancis.com
The interconnection is further solidified by the recycling pathway. The deacetylation of N-Acetylcadaverine (and other acetylated polyamines) by enzymes like HDAC10 allows the cell to reclaim the base polyamine. nih.gov This recycling loop is a vital component of polyamine homeostasis, enabling the cell to rapidly adjust intracellular polyamine concentrations in response to physiological demands without resorting to the more energy-intensive process of de novo synthesis. nih.govnih.gov
Furthermore, evidence points to significant crosstalk between the cadaverine and putrescine-derived polyamine pathways. In plants, for instance, the application of cadaverine can alter the endogenous levels of spermine and spermidine. nih.gov In mammalian cells, the efflux of putrescine and cadaverine from the cell can be co-regulated, suggesting a coordinated transport mechanism. nih.gov This indicates that the cellular machinery for polyamine management often treats these related molecules as an integrated system.
Table 2: Metabolic Integration of N-Acetylcadaverine This table is interactive. Click on the headers to sort the data.
| Metabolic Process | Role of N-Acetylcadaverine Pathway | Connection to Broader Polyamine Metabolism | Significance |
|---|---|---|---|
| Biosynthesis | Formed by acetylation of cadaverine, which is derived from L-lysine. | Diverges from the ornithine-derived pathway of putrescine, spermidine, and spermine. mdpi.com | Provides an alternative route for diamine production, linked to lysine availability. |
| Catabolism & Excretion | N-Acetylcadaverine is a key catabolic product intended for elimination. | Acetylation is a common strategy for the catabolism and excretion of all polyamines. nih.gov | Regulates intracellular polyamine levels by removing excess molecules. taylorfrancis.com |
| Homeostasis & Recycling | Deacetylation of N-Acetylcadaverine allows for the recovery of cadaverine. | The acetylation-deacetylation cycle allows for rapid control over the available pool of all polyamines. nih.govontosight.ai | Enables rapid adaptation of cellular polyamine concentrations to physiological needs. |
| Pathway Crosstalk | The presence of cadaverine can influence the levels of other polyamines. | Efflux and potentially other regulatory mechanisms for cadaverine and putrescine are shared or coordinated. nih.govnih.gov | Demonstrates an integrated cellular system for managing all related polyamine molecules. |
Advanced Analytical and Detection Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating N-Acetylcadaverine from complex sample matrices, a necessary step prior to its quantification and identification. Both liquid and gas chromatography platforms are employed, each with specific advantages.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of polyamines and their acetylated derivatives. ebi.ac.uk A highly sensitive HPLC method involves pre-column derivatization with reagents like N-hydroxysuccinimidyl 6-quinolinyl carbamate (B1207046) (HSQC), followed by separation on a C18 column and fluorescence detection. ebi.ac.uk This approach allows for the detection of N-Acetylcadaverine at femtomole levels. ebi.ac.uk The purity of commercial N-Acetylcadaverine is also routinely confirmed by HPLC, with purities often exceeding 98%. selleckchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of mass spectrometry. This hybrid technique is particularly effective for analyzing N-Acetylcadaverine in complex biological samples. oup.commdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar compounds like N-Acetylcadaverine, sometimes in combination with reversed-phase (RP) chromatography. oup.comnih.gov
Table 1: Examples of Liquid Chromatography Conditions for N-Acetylcadaverine Analysis
| Parameter | HPLC-Fluorescence | LC-MS/MS |
| Column | C18 | HILIC or Reversed-Phase C18 |
| Mobile Phase | Ternary gradient | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Derivatization | Pre-column with N-hydroxysuccinimidyl 6-quinolinyl carbamate (HSQC) | Often not required, but can be used |
| Detection | Fluorescence (λEx = 248 nm, λEm = 398 nm) | Tandem Mass Spectrometry (MS/MS) |
| Reference | ebi.ac.uk | oup.comresearchgate.net |
Gas Chromatography (GC) Methodologies (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. Polyamines and their acetylated forms, including N-Acetylcadaverine, are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to increase their volatility. nih.govresearchgate.net
Common derivatization procedures include acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or a two-step process involving ethoxycarbonylation followed by pentafluoropropionyl derivatization. researchgate.netmdpi.com The resulting derivatives are then separated on a capillary column and detected by mass spectrometry. mdpi.comresearchgate.net The use of stable isotope-labeled internal standards, such as deuterated analogs, can significantly improve the accuracy and sensitivity of quantification, allowing detection at the picomole level. nih.gov
Table 2: Typical GC-MS Conditions for Polyamine Analysis (Applicable to N-Acetylcadaverine)
| Parameter | Method Details |
| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA), Ethylchloroformate, Trimethylsilylation (TMS) |
| Column | DB-5 or similar non-polar capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring - SIM) |
| Reference | nih.govmdpi.comnih.gov |
Mass Spectrometry (MS) Applications in Identification and Structure Elucidation
Mass spectrometry is indispensable for the unambiguous identification and structural analysis of N-Acetylcadaverine. It provides information on the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.
Tandem mass spectrometry (MS/MS), coupled with either LC or GC, is the gold standard for both quantifying and identifying N-Acetylcadaverine. In MS/MS, a specific precursor ion (typically the protonated molecule [M+H]⁺) corresponding to N-Acetylcadaverine is selected, fragmented, and the resulting product ions are detected. oup.comyoutube.com This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, minimizing interferences from the sample matrix. researchgate.netnih.gov
For N-Acetylcadaverine, a characteristic fragmentation in LC-MS/MS is the loss of the acetyloxy group, resulting in a specific product ion. oup.com In GC-MS, the fragmentation pattern is generated by electron ionization (EI), providing a unique spectrum that can be compared against spectral libraries for confident identification. hmdb.canih.gov
Table 3: Mass Spectrometry Parameters for N-Acetylcadaverine Identification
| Technique | Precursor Ion (m/z) | Characteristic Product Ion(s) (m/z) | Ionization Mode | Reference |
| LC-MS/MS | 145.1 ([M+H]⁺) | Loss of acetyloxy (m/z 59) | Electrospray (ESI) | oup.com |
| GC-MS | 144 (M⁺) | Library-specific fragments (e.g., 56, 70, 84, 100) | Electron Ionization (EI) | hmdb.canih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of ions. This capability is crucial for determining the elemental composition of a compound, which helps to confirm its identity and distinguish it from isobaric interferences (compounds with the same nominal mass but different elemental formulas). nih.gov
For N-Acetylcadaverine (C₇H₁₆N₂O), the monoisotopic mass is 144.12626 Da. ebi.ac.ukhmdb.ca HRMS can measure this mass with high precision (typically with an error of less than 5 ppm), providing strong evidence for the presence of the compound in a sample. nih.gov This technique is particularly valuable when authentic reference standards are unavailable for comparison.
Spectroscopic and Other Advanced Characterization Methods
While chromatography and mass spectrometry are primary tools, other spectroscopic methods provide complementary structural information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy (¹H and ¹³C) is a powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment of each carbon and hydrogen atom in the molecule, allowing for the confirmation of the N-acetyl group and the pentane-1,5-diamine backbone. nih.gov
Infrared (IR) Spectroscopy : Infrared spectroscopy, particularly Fourier-Transform Infrared (FTIR) Spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com The FTIR spectrum of N-Acetylcadaverine would show characteristic absorption bands corresponding to:
Amide C=O stretching
N-H bending of the primary amine and secondary amide
C-N stretching
Aliphatic C-H stretching
These spectroscopic methods, when used in conjunction, provide a comprehensive characterization of N-Acetylcadaverine hydrochloride, ensuring its accurate identification and structural confirmation. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the structural elucidation of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.
Predicted ¹H-NMR Spectral Data:
The proton NMR spectrum of N-Acetylcadaverine is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in its structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (acetyl group) | 1.86 | Singlet |
| -CH₂- (adjacent to NH-acetyl) | 3.08 | Triplet |
| -CH₂- (adjacent to -CH₂-NH-acetyl) | 1.41 | Multiplet |
| -CH₂- (central) | 1.25 | Multiplet |
| -CH₂- (adjacent to -CH₂-NH₂) | 1.41 | Multiplet |
| -CH₂- (adjacent to NH₂) | 2.63 | Triplet |
Predicted ¹³C-NMR Spectral Data:
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (acetyl group) | 22.5 |
| -C=O (acetyl group) | 173.3 |
| -CH₂- (adjacent to NH-acetyl) | 40.1 |
| -CH₂- (adjacent to -CH₂-NH-acetyl) | 30.1 |
| -CH₂- (central) | 25.0 |
| -CH₂- (adjacent to -CH₂-NH₂) | 33.3 |
| -CH₂- (adjacent to NH₂) | 42.6 |
Note: The predicted data is for N-Acetylcadaverine and may differ for its hydrochloride salt due to the protonation of the primary amine group, which would further deshield adjacent protons and carbons.
Derivatization Strategies for Enhanced Detection
To improve the analytical sensitivity and chromatographic performance of N-Acetylcadaverine, especially in complex biological matrices, various derivatization strategies are employed. These methods modify the functional groups of the analyte to yield a product with properties more suitable for detection by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization for HPLC Analysis
A prominent method for the HPLC analysis of polyamines, including N-Acetylcadaverine, involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) . This reagent reacts with the primary and secondary amine groups of N-Acetylcadaverine to form highly fluorescent and stable derivatives.
The derivatization process typically involves mixing the sample containing N-Acetylcadaverine with the AQC reagent in a buffered solution (e.g., borate (B1201080) buffer) at an optimized pH, followed by a short incubation period. The resulting fluorescent derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. Studies have demonstrated excellent derivative yield over a pH range of 8.2-10.0. hmdb.ca The use of AQC derivatization significantly enhances the detectability of N-Acetylcadaverine, with detection limits reported to be in the femtomole range. pressbooks.pub This method is particularly advantageous for quantifying low concentrations of N-Acetylcadaverine in biological samples. hmdb.cascielo.br
Derivatization for GC-MS Analysis
Gas chromatography-mass spectrometry is another powerful technique for the analysis of N-Acetylcadaverine. However, due to its polarity and low volatility, direct GC analysis is challenging. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable compound.
Two common derivatization approaches for polyamines like N-Acetylcadaverine for GC-MS analysis are:
Heptafluorobutyrylation: This method involves the reaction of N-Acetylcadaverine with a reagent such as N-methyl-bis(heptafluorobutyramide) (MBHFBA) or heptafluorobutyric anhydride (HFBA). This process converts the primary amine group into a heptafluorobutyryl amide. The resulting derivative is significantly more volatile and can be readily analyzed by GC-MS. This technique has been successfully applied to the analysis of amino acids and other biogenic amines, and the principles are applicable to N-Acetylcadaverine. mdpi.com
N-Ethoxycarbonylation and N-Pentafluoropropionylation: This two-step derivatization strategy has been effectively used for the simultaneous analysis of various polyamines, including their acetylated forms. caymanchem.comnih.gov In the first step, the primary amine group of N-Acetylcadaverine is reacted with ethyl chloroformate to form an ethoxycarbonyl derivative. This is followed by a second reaction with pentafluoropropionic anhydride (PFPA) to derivatize any remaining reactive sites. The resulting N-ethoxycarbonyl-N-pentafluoropropionyl derivative is highly volatile and provides excellent chromatographic properties for GC-MS analysis, enabling sensitive and specific detection. caymanchem.comnih.gov
These derivatization strategies, by enhancing volatility and improving chromatographic behavior, are indispensable for the accurate and sensitive quantification of this compound in various research and diagnostic applications.
Biological Functions and Roles Excluding Human Clinical Applications
Contribution to Microbial Physiology and Ecology
In the microbial world, N-acetylcadaverine and the process of polyamine acetylation are involved in fundamental aspects of bacterial life, including survival, community behavior, and adaptation to environmental challenges such as nutrient scarcity.
Role in Bacterial Growth and Survival
Polyamines and their acetylated forms are recognized for their close relationship with cellular growth and proliferation hmdb.ca. The regulation of polyamine concentrations, partly through acetylation and deacetylation, is a critical component of metabolic control. Acetylation neutralizes the positive charge of polyamines, which can have significant effects on bacterial physiology and interactions with cellular components researchgate.net. While direct studies extensively detailing the specific role of N-acetylcadaverine in promoting bacterial growth are limited, its existence as a bacterial metabolite points to its integration within the broader network of polyamine metabolism essential for normal cellular function hmdb.ca.
Involvement in Biofilm Formation
The acetylation of polyamines is a known factor in regulating bacterial motility and biofilm formation, which are critical for virulence and survival. For instance, in Pseudomonas aeruginosa, the enzyme N1-acetylpolyamine amidohydrolase (PaApaH) is capable of deacetylating N1-acetylcadaverine researchgate.net. This ability to modify the acetylation state of cadaverine (B124047) suggests a regulatory role. Acetylation, by neutralizing the charge of polyamines, can influence the physicochemical properties of the cell surface and the extracellular matrix, potentially affecting cellular adhesion and the structural integrity of biofilms researchgate.net. In Acinetobacter baumannii, an acetyltransferase that modifies a similar polyamine, 1,3-diaminopropane, directly impacts the bacterium's motility and its ability to form biofilms researchgate.net. This highlights the importance of polyamine acetylation as a regulatory mechanism in processes leading to biofilm development.
Function in Microbial Siderophore Production (e.g., Desferrioxamines)
A well-defined role for an N-acetylated cadaverine derivative is found in the biosynthesis of certain siderophores, which are iron-chelating compounds critical for microbial survival in iron-limited environments. In various bacteria, including Streptomyces species, N-acetylcadaverine is a precursor for the desferrioxamine class of siderophores.
The biosynthetic pathway involves several key steps:
L-lysine is decarboxylated to form cadaverine.
Cadaverine is subsequently N-hydroxylated.
An acyl CoA-dependent acyltransferase then N-acetylates the N-hydroxy-cadaverine to yield N-hydroxy-N-acetylcadaverine (HAC).
This molecule, HAC, serves as a building block for desferrioxamines. For example, the linear siderophore desferrioxamine B (DFO-B) is composed of two units of N-hydroxy-N-succinylcadaverine and one unit of N-hydroxy-N-acetylcadaverine. This incorporation demonstrates a direct and essential function of an N-acetylated cadaverine derivative in the production of a vital metabolite for iron acquisition.
| Component | Description | Role in Pathway |
|---|---|---|
| L-lysine | Amino acid | Initial precursor for cadaverine synthesis. |
| Cadaverine | Diamine | Intermediate formed by the decarboxylation of L-lysine. |
| N-hydroxy-N-acetylcadaverine (HAC) | Acetylated hydroxamate | A key building block for the final siderophore structure. |
| N-hydroxy-N-succinylcadaverine (HSC) | Succinylated hydroxamate | Another building block incorporated into desferrioxamines. |
| Desferrioxamine B (DFO-B) | Siderophore | Final iron-chelating molecule, composed of HAC and HSC units. |
Metabolic Engineering Applications in Microbial Production
Metabolic engineering offers a sustainable alternative for producing a variety of valuable molecules in microbial cell factories like Escherichia coli. The production of N-acetylated compounds is a significant area of this field. While the specific large-scale production of N-acetylcadaverine has not been a primary focus, the strategies for producing similar molecules like N-acetylglucosamine are well-established nih.govnih.govresearchgate.net.
The theoretical framework for engineering a microbe to produce N-acetylcadaverine would involve several key steps:
Enhancing Precursor Supply: The pathway for the precursor, cadaverine, which is derived from lysine (B10760008), would need to be optimized.
Introducing Acetylation Capability: A suitable N-acetyltransferase enzyme that can efficiently convert cadaverine to N-acetylcadaverine would be introduced or overexpressed.
Boosting Acetyl-CoA Availability: The intracellular pool of acetyl-CoA, the acetyl group donor for the reaction, is a critical factor. Strategies to increase acetyl-CoA flux, such as overexpressing enzymes like pyruvate dehydrogenase or acetate assimilation pathways, would be necessary to drive high-yield production mdpi.com.
This approach leverages established principles of metabolic engineering to potentially create a microbial chassis for the synthesis of N-acetylcadaverine.
Significance in Plant Growth, Development, and Defense
In plants, the role of N-acetylcadaverine is less directy documented than that of its precursor, cadaverine. However, the processes of polyamine metabolism and acetylation are known to be integral to plant physiology.
Impact on Plant Development and Morphological Changes
| Plant Species | Observed Effect | Reference |
|---|---|---|
| Arabidopsis thaliana | Inhibition of primary root growth, increased lateral root density | frontiersin.org |
| Soybean (Glycine max) | Increased nodulation and plant fresh weight | frontiersin.org |
| Rice (Oryza sativa) | Alterations in root architecture | frontiersin.org |
| Scots Pine (Pinus sylvestris) | Changes in needle and root development | frontiersin.org |
While the direct effects of N-acetylcadaverine on plant morphology have not been extensively studied, acetylation is a widespread and crucial post-translational modification in plants mdpi.com. Protein acetylation, catalyzed by acetyltransferases, plays a fundamental role in regulating gene expression and is critical for the proper formation and development of plant organs mdpi.com. Given that cadaverine can be metabolized or conjugated within plant tissues, it is plausible that N-acetylation serves as a regulatory mechanism to control its bioavailability or activity, thereby indirectly influencing the developmental processes affected by its non-acetylated form frontiersin.orgresearchgate.net.
Response to Environmental Stressors (e.g., oxidative stress)
The role of N-Acetylcadaverine in the response to environmental stressors is not extensively documented in dedicated studies. However, insights can be drawn from research on its precursor, cadaverine, and the broader class of N-acetylated compounds. Polyamines, including cadaverine, are generally implicated in plant responses to various environmental challenges.
Research suggests that the precursor, cadaverine, has a role in responding to stressors such as heat, drought, salt, and oxidative stress in plants. nih.govnih.gov However, the data regarding its specific function are conflicting; some studies indicate it may enhance tolerance to these stresses, while others suggest it could increase sensitivity. nih.govnih.gov For example, in mustard seeds (Brassica juncia L.), treatment with cadaverine was reported to increase the germination rate under salt, lead, or cadmium stress, suggesting a role in stress mitigation. nih.gov The precise molecular pathways that govern cadaverine homeostasis and response under stressful conditions are still being elucidated. nih.gov
While direct evidence for N-Acetylcadaverine is scarce, other N-acetylated molecules have been shown to play a role in mitigating oxidative stress. For instance, N-acetylcysteine (NAC) and N-acetylglutamic acid (NAG) have been observed to alleviate oxidative stress damage in various organisms. frontiersin.orgmdpi.commdpi.com In plants, NAC has been used to counteract oxidative stress induced by abiotic factors, and NAG has been shown to enhance tolerance to oxidative stress in Arabidopsis thaliana and rice (Oryza sativa). frontiersin.orgmdpi.com These compounds often function by enhancing the expression of stress-response genes or by acting as antioxidants. frontiersin.orgnih.gov Given these findings, it is plausible that N-Acetylcadaverine may have similar functions, though specific research is required to confirm this hypothesis.
Table 1: Reported Roles of Precursor and Related Compounds in Stress Response
| Compound | Organism/System | Stress Condition | Observed Effect |
| Cadaverine | Plants (general) | Heat, drought, salt, oxidative stress | Implicated in stress response, but effects are conflicting nih.govnih.gov |
| Cadaverine | Mustard seeds (Brassica juncea L.) | Salt, lead, cadmium | Increased germination rate nih.gov |
| N-acetylglutamic acid (NAG) | Arabidopsis thaliana, Oryza sativa | Oxidative stress | Alleviates stress damage, enhances tolerance frontiersin.org |
| N-acetylcysteine (NAC) | Yeast (Saccharomyces cerevisiae) | Oxidative stress | Improves cellular growth in respiratory-deficient strains nih.gov |
| N-acetylcysteine (NAC) | Plants | Heavy metals, UV radiation, herbicides | Acts as an antioxidant to counteract stress mdpi.com |
Role as a Precursor for Secondary Metabolites (e.g., alkaloids)
The direct role of N-Acetylcadaverine as a precursor for secondary metabolites is not well-established in the scientific literature. However, its unacetylated form, cadaverine, is a known and crucial precursor in the biosynthesis of a specific class of alkaloids.
Cadaverine, which is derived from the amino acid lysine, serves as a foundational molecule for the synthesis of quinolizidine alkaloids. nih.govnih.gov This biosynthetic pathway is particularly prominent in members of the Leguminosae (legume) family. nih.gov The process involves the incorporation of three cadaverine units to form the tetracyclic structure of quinolizidine alkaloids like lupanine. iaea.org Similarly, two cadaverine units are incorporated into the biosynthesis of the alkaloid lupinine. rsc.org These alkaloids often function as defense compounds for the plant against herbivores. researchgate.net
While the biosynthetic pathways from cadaverine to various alkaloids are actively studied, there is currently a lack of evidence to suggest that N-Acetylcadaverine serves as an intermediate or direct precursor in these or other secondary metabolite pathways. The acetylation of cadaverine may represent a separate metabolic fate, potentially related to catabolism or the regulation of polyamine levels, rather than a step in the synthesis of alkaloids.
Table 2: Role of Cadaverine as an Alkaloid Precursor
| Precursor | Alkaloid Class | Example Alkaloids | Plant Family |
| Cadaverine | Quinolizidine Alkaloids | Lupanine, Lupinine, Angustifoline | Leguminosae nih.goviaea.orgrsc.org |
Fundamental Biochemical Roles in Eukaryotic Cells (non-human clinical)
Relation to Cell Growth and Proliferation (general cellular processes)
The specific functions of N-Acetylcadaverine in eukaryotic cell growth and proliferation have not been extensively detailed. However, as an acetylated polyamine, it belongs to a class of molecules known to be intimately involved in these fundamental cellular processes. hmdb.ca
Polyamines and their acetylated derivatives are generally associated with cell growth, proliferation, and the synthesis of essential macromolecules like proteins and nucleic acids. hmdb.ca The concentrations of these molecules within the cell are tightly regulated through a balance of biosynthesis, catabolism, and transport. hmdb.ca The process of acetylation is a key part of this regulatory network. hmdb.ca While direct studies on N-Acetylcadaverine are limited, research on other N-acetylated compounds provides some context. For example, in the yeast Saccharomyces cerevisiae, the antioxidant N-acetylcysteine (NAC) has been shown to improve the cellular growth of respiratory-deficient strains, suggesting a role in overcoming growth limitations imposed by oxidative stress. nih.gov This indicates that N-acetylation can be a feature of molecules that support cell viability and growth under certain conditions.
Table 3: General Involvement of Polyamines and Their Derivatives in Cellular Processes
| Compound Class | Associated Cellular Processes | Regulatory Mechanisms |
| Polyamines and their acetylated forms | Cell growth, Cell proliferation, Synthesis of proteins and nucleic acids | Biosynthesis, Catabolism, Acetylation/Deacetylation hmdb.ca |
Interactions with Nucleic Acids and Proteins (general biochemical)
Direct experimental data on the specific interactions between N-Acetylcadaverine and nucleic acids or proteins is limited. However, the biochemical consequences of acetylating a polyamine like cadaverine provide a basis for understanding its potential roles.
Polyamines are polycationic molecules at physiological pH, meaning they carry multiple positive charges. This property allows them to readily interact with negatively charged macromolecules in the cell, such as DNA, RNA, and certain proteins. These interactions can stabilize nucleic acid structures and influence processes like DNA replication and transcription.
The acetylation of a primary amine group on cadaverine to form N-Acetylcadaverine neutralizes one of its positive charges. creative-proteomics.com This alteration of the molecule's charge distribution is significant. It is expected to reduce the affinity of N-Acetylcadaverine for nucleic acids and other anionic molecules compared to its unacetylated precursor, cadaverine. This modulation of binding affinity is a key mechanism by which acetylation regulates the biological functions of polyamines. hmdb.ca
Furthermore, N-terminal acetylation is one of the most common protein modifications in eukaryotes and has diverse effects on protein function. creative-proteomics.comnih.gov This modification can influence protein half-life, folding, the formation of protein complexes, and subcellular localization. nih.govnih.gov By neutralizing the N-terminal charge, acetylation can alter a protein's surface properties, potentially creating or disrupting binding sites for other proteins or molecules. creative-proteomics.com While N-Acetylcadaverine is a small molecule and not a protein modification itself, the principles of how acetylation affects molecular interactions are broadly applicable.
Chemical Synthesis Strategies and Derivatives
Laboratory Synthesis Routes for N-Acetylcadaverine Hydrochloride
The laboratory synthesis of this compound typically involves the selective mono-N-acetylation of its precursor, cadaverine (B124047) (1,5-pentanediamine), followed by conversion to its hydrochloride salt. A common approach to achieve mono-acetylation of a symmetric diamine like cadaverine is to use a protecting group strategy or to carefully control the reaction conditions to favor the formation of the mono-substituted product.
One plausible synthetic route begins with the protection of one of the amino groups of cadaverine. For instance, a base-labile Fmoc (fluorenylmethyloxycarbonyl) protecting group can be introduced to yield mono-Fmoc 1,5-diaminopentane hydrochloride. sigmaaldrich.com This protected intermediate can then be subjected to acetylation of the free amino group using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). tu.edu.iqcommonorganicchemistry.com Subsequent removal of the Fmoc protecting group under basic conditions would yield N-acetylcadaverine. Finally, treatment with hydrochloric acid would afford the desired this compound.
Alternatively, direct selective mono-acetylation of cadaverine can be attempted by carefully controlling the stoichiometry of the reactants. For example, reacting cadaverine with a limited amount of acetyl chloride in a suitable solvent and in the presence of a base to neutralize the liberated HCl can lead to the formation of N-acetylcadaverine. commonorganicchemistry.comias.ac.in The reaction mixture would then require purification, for instance by chromatography, to isolate the mono-acetylated product from unreacted starting material and the di-acetylated by-product. The purified N-acetylcadaverine can then be converted to its hydrochloride salt.
A general procedure for the acetylation of a primary amine using acetyl chloride involves dissolving the amine in a suitable solvent, often with a base like triethylamine (B128534) or potassium carbonate, and then adding acetyl chloride dropwise at a controlled temperature. commonorganicchemistry.comderpharmachemica.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). derpharmachemica.com
The precursor, cadaverine dihydrochloride, can be synthesized via the decarboxylation of lysine (B10760008) hydrochloride. chemicalbook.com This can be achieved through thermal decomposition, where heating lysine hydrochloride, often in the presence of a base like sodium bicarbonate to neutralize the evolved HCl, yields cadaverine. chemicalbook.com
Synthesis of N-Acetylcadaverine Analogues and Related Compounds
The synthesis of analogues of N-acetylcadaverine and related N-acyl cadaverine derivatives is an active area of research, driven by the desire to explore their biological activities and potential applications. These synthetic strategies often involve the acylation of cadaverine with various acylating agents.
A general approach to synthesizing N-acyl cadaverine derivatives involves the condensation of cadaverine with different carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides. For instance, a sustainable method utilizing propylphosphonic anhydride (T3P) as a coupling agent has been reported for the synthesis of N-acyl tryptamines, a protocol that could be adapted for the acylation of cadaverine. nih.gov
Furthermore, chemoenzymatic methods offer a powerful tool for the synthesis of N-acetylated analogues with high specificity. escholarship.org For example, the synthesis of N-acetyl analogues of gangliosides has been achieved using N-acetylmannosamine derivatives as precursors in enzymatic reactions. escholarship.org This highlights the potential for using enzymes to selectively introduce the N-acetyl group onto cadaverine or its derivatives.
The synthesis of N-substituted noscapine (B1679977) analogues demonstrates another versatile approach where a core scaffold is first modified to introduce a reactive amine, which is then reacted with a range of alkyl halides, acid chlorides, and other reagents to generate a library of derivatives. nih.gov This strategy could be applied to N-acetylcadaverine by utilizing its primary amine for further functionalization to create a diverse set of analogues.
Below is an interactive data table summarizing some of the synthetic strategies for N-acetylcadaverine analogues and related compounds:
| Analogue Type | Synthetic Strategy | Key Reagents/Methods | Potential Applications |
| N-Acyl Cadaverines | Direct acylation of cadaverine | Carboxylic acids, Acyl chlorides, Propylphosphonic anhydride (T3P) | Exploration of biological activities |
| N-Alkyl/Aryl Cadaverines | Reductive amination or nucleophilic substitution | Aldehydes/ketones and a reducing agent, Alkyl/aryl halides | Drug discovery, material science |
| Fluorescently Labeled Cadaverine Derivatives | Reaction with fluorescent dyes | Isothiocyanates, NHS esters of fluorescent dyes | Biological imaging, assay development |
| Chemoenzymatically Synthesized Analogues | Enzymatic acylation | Glycosyltransferases, Acyltransferases | Glycobiology research, therapeutic development |
Applications in Synthetic Biology and Biotechnology (as a chemical scaffold or standard)
This compound is increasingly finding utility in synthetic biology and biotechnology, primarily as a well-defined chemical standard and as a potential building block or scaffold for the synthesis of novel molecules.
As a chemical standard , N-acetylcadaverine is crucial for the accurate quantification of polyamines in various biological samples. ebi.ac.ukebi.ac.uk Polyamines play essential roles in cell growth and proliferation, and their levels are often altered in diseases such as cancer. ebi.ac.ukhmdb.ca Analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) rely on pure standards like N-acetylcadaverine for method development, calibration, and validation. ebi.ac.ukebi.ac.uk This is particularly important in metabolic engineering and fermentation processes where monitoring the production of specific metabolites is key. selleckchem.com
The concept of a chemical scaffold is central to modern drug discovery and materials science, where a core molecular structure is systematically modified to create a library of compounds with diverse properties. researchgate.netnih.gov While the use of N-acetylcadaverine itself as a primary scaffold is not yet widely documented, its structure, featuring a flexible aliphatic chain with two distinct functional groups (an amide and a primary amine), makes it an attractive candidate for such applications. The primary amine can be readily functionalized, allowing for the attachment of various chemical moieties to explore structure-activity relationships.
In the broader context of synthetic biology , cadaverine is recognized as an important monomer for the production of bio-based polyamides, such as PA 5,10. engineering.org.cnrsc.org The biosynthesis of cadaverine from lysine in microorganisms like Escherichia coli and Corynebacterium glutamicum is a well-established area of metabolic engineering. engineering.org.cnresearchgate.net While the direct incorporation of N-acetylcadaverine into polymers is less explored, its potential as a precursor in chemoenzymatic synthesis is an emerging area of interest. escholarship.orgresearchgate.net For instance, precursor-directed biosynthesis, where engineered metabolic pathways utilize synthetic precursors to generate novel products, could potentially employ N-acetylcadaverine to create new polymers or other valuable biochemicals.
The following table summarizes the applications of this compound in synthetic biology and biotechnology:
| Application Area | Specific Use | Significance |
| Analytical Biotechnology | Chemical Standard | Enables accurate quantification of polyamines in metabolic studies and disease research. ebi.ac.ukebi.ac.uk |
| Drug Discovery | Potential Chemical Scaffold | Provides a modifiable backbone for the synthesis of compound libraries for screening. |
| Synthetic Biology | Potential Precursor/Building Block | Could be used in chemoenzymatic and precursor-directed synthesis to create novel biopolymers and biochemicals. escholarship.orgresearchgate.net |
| Metabolic Engineering | Analytical Reference | Used to monitor and optimize the production of cadaverine and other polyamines in engineered microorganisms. selleckchem.com |
Future Research Trajectories and Academic Significance
Unraveling Complex Metabolic Networks Involving N-Acetylcadaverine
The metabolism of N-Acetylcadaverine is intricately linked to the broader polyamine metabolic network, a tightly regulated system crucial for cell growth, proliferation, and differentiation. hmdb.canih.gov Polyamines are synthesized, catabolized, and interconverted through a cyclic pathway to maintain cellular homeostasis. nih.gov Acetylation is a key regulatory step in this process, as it neutralizes the positive charge of polyamines, affecting their interactions with anionic molecules like DNA and preparing them for either export from the cell or catabolism. nih.gov
Future research must focus on elucidating the precise enzymatic control of N-Acetylcadaverine levels. The synthesis of N-Acetylcadaverine from its precursor, cadaverine (B124047), is catalyzed by N-acetyltransferases (NATs), a diverse group of enzymes from the Gcn5-related N-acetyltransferase (GNAT) superfamily. nih.gov While enzymes like spermidine (B129725)/spermine (B22157) N-acetyltransferase (SSAT) are well-known, specific enzymes that preferentially acetylate cadaverine are still being identified. For instance, research has shown that certain bacterial GNAT enzymes, such as S10 and S15 proteins, can acetylate cadaverine. nih.gov The regulation of these enzymes, along with key players in the polyamine pathway like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), is critical for determining the flux towards N-Acetylcadaverine production. nih.govgrantome.com Understanding how these interconnected pathways—including the urea (B33335) cycle and methionine metabolism—are co-regulated will provide a holistic view of cellular polyamine management. youtube.comresearchgate.net
Table 1: Key Enzymes in Metabolic Networks Relevant to N-Acetylcadaverine
| Enzyme Family/Enzyme | Role | Significance for N-Acetylcadaverine Research |
| N-Acetyltransferases (NATs) | Catalyze the transfer of an acetyl group from acetyl-CoA to the primary amino group of polyamines. nih.govmdpi.com | Identifying specific NATs with high affinity for cadaverine is key to understanding the direct synthesis of N-Acetylcadaverine. |
| Spermidine/Spermine N1-acetyltransferase (SSAT) | A rate-limiting enzyme in polyamine catabolism that acetylates spermidine and spermine. nih.govnih.gov | Investigating its potential cross-reactivity with cadaverine could reveal alternative synthesis routes. |
| Polyamine Oxidase (PAO) | An FAD-dependent enzyme that oxidizes acetylated polyamines as part of the polyamine interconversion cycle. nih.gov | Understanding its role in the degradation of N-Acetylcadaverine is crucial for determining the compound's turnover rate. |
| Lysine (B10760008) Decarboxylase (CadA/LdcC) | Converts lysine to cadaverine, the direct precursor of N-Acetylcadaverine. nih.govnih.gov | Regulation of this enzyme directly controls the availability of substrate for N-Acetylcadaverine synthesis. |
| Histone Deacetylases (HDACs) | Remove acetyl groups from proteins; some may be involved in the deacetylation of N-Acetylcadaverine back to cadaverine. mdpi.com | Exploring the reverse reaction (deacetylation) is necessary for a complete picture of metabolic control. |
Future work should employ systems biology approaches, combining metabolomics with transcriptomics and proteomics, to map the dynamic interactions within these networks in response to various physiological and pathological stimuli.
Advancements in Analytical Methodologies for Trace Detection and Isomer Discrimination
The accurate detection and quantification of N-Acetylcadaverine in complex biological matrices is fundamental to understanding its function. Current analytical methods for polyamines often rely on chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS). researchgate.netebi.ac.uk
A significant challenge is the detection of low-abundance compounds and the chemical similarity of polyamines, which often necessitates derivatization to improve separation and detection sensitivity. researchgate.net Reagents like 9-fluorenylmethyl chloroformate (FMOC) and N-hydroxysuccinimidyl 6-quinolinyl carbamate (B1207046) (HSQC) are used to create fluorescent derivatives that can be detected at picomole or even femtomole levels. ebi.ac.uknih.gov However, these derivatization steps can be complex and time-consuming. researchgate.net The development of methods that can accurately measure underivatized polyamines, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) using ion-pairing agents, represents a significant advancement. springernature.com
A critical area for future research is the discrimination of acetylated isomers. For example, distinguishing between N¹-acetylspermidine and N⁸-acetylspermidine has proven vital, as these isomers have different metabolic fates and their ratio can be a valuable biomarker in cancer. ebi.ac.uknih.gov N¹-acetylspermidine is primarily metabolized back to putrescine, while N⁸-acetylspermidine is deacetylated to spermidine. nih.gov This highlights the need for analytical techniques with high resolving power. Capillary electrophoresis (CE) and advanced HPLC column chemistries, combined with high-resolution mass spectrometry, are promising avenues for resolving N-Acetylcadaverine from its structural isomers and other closely related metabolites. researchgate.netresearchgate.net
Table 2: Comparison of Analytical Techniques for N-Acetylcadaverine Detection
| Analytical Technique | Principle | Advantages | Future Research Focus |
| HPLC with Fluorescence Detection | Separation by liquid chromatography followed by detection of fluorescent derivatives. ebi.ac.uknih.gov | High sensitivity (fmol to pmol levels), well-established methods. ebi.ac.uk | Development of novel, more stable derivatization agents and faster separation protocols. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography, followed by mass analysis. ebi.ac.ukarizona.edu | High resolution and specificity, provides structural information. | Miniaturization of systems and improving derivatization efficiency for complex samples. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with highly specific mass-to-charge ratio detection of parent and fragment ions. researchgate.netspringernature.com | High sensitivity and specificity, potential for analysis without derivatization. springernature.com | Optimizing ion-pairing agents and source conditions for trace detection and isomer separation. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. researchgate.net | High separation efficiency, small sample volume, suitable for charged molecules. | Improving sensitivity and interfacing with mass spectrometry for robust quantification and isomer discrimination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. nih.gov | Non-destructive, provides detailed structural information, requires minimal sample preparation. | Enhancing sensitivity to detect low-concentration metabolites like N-Acetylcadaverine in complex mixtures. |
Exploration of Novel Biological Roles in Diverse Organisms and Environments
N-Acetylcadaverine has been identified in a wide range of biological systems, from bacteria to humans, suggesting conserved and potentially fundamental roles. hmdb.ca It is found in human biofluids such as urine, blood, and saliva. hmdb.caebi.ac.uknih.gov Altered levels of acetylated polyamines have been linked to significant human diseases, including cancer and neurodegenerative conditions like Alzheimer's and Parkinson's disease. hmdb.caresearchgate.net A recent study also identified elevated N-acetylcadaverine as a potential biomarker for periodontitis in smokers, where it may contribute to tissue destruction. nih.gov
Future research must move beyond simply cataloging its presence to elucidating its specific functions. In microorganisms, acetylated polyamines may play roles in stress response and biofilm formation. nih.gov In plants, they could be involved in growth regulation and interactions with microbes. Investigations in model organisms like Drosophila melanogaster and Saccharomyces cerevisiae, where N-acetylcadaverine has been reported, can provide genetic tools to uncover its cellular functions. nih.gov Furthermore, its presence in the diet and its production by gut microbiota open up avenues to explore its impact on host health, inflammation, and metabolism. youtube.comnih.gov The observation that N-acetylcadaverine levels were altered in the ileum of broiler chickens fed different diets suggests a role in digestive and metabolic processes. mdpi.com
Potential in Industrial Biotechnology and Bio-based Production Systems
While research into the biotechnological production of N-Acetylcadaverine itself is nascent, there is a strong foundation in the bio-based synthesis of its precursor, cadaverine. Cadaverine is a valuable platform chemical used to produce bio-based polymers like polyamides. Significant progress has been made in the metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to produce cadaverine from renewable feedstocks like glucose or even methanol. nih.gov Strategies include overexpressing lysine decarboxylase, enhancing precursor supply, and optimizing transport systems. nih.govnih.gov
The next logical step is to engineer these cadaverine-producing strains to perform a final acetylation step. This could be achieved by introducing a suitable N-acetyltransferase enzyme with high specificity for cadaverine. A patent for manufacturing monoacetylpolyamines using microorganisms or isolated diacetylpolyamine amidohydrolase already points towards the feasibility of this approach. hmdb.ca The development of engineered microbes capable of converting inexpensive starting materials directly into N-Acetylcadaverine could create a sustainable and cost-effective production platform. This mirrors successes in the biotechnological production of other acetylated compounds and platform chemicals. nih.govrsc.orgresearchgate.net The potential industrial applications of N-Acetylcadaverine hydrochloride, while not yet fully explored, could range from fine chemicals and polymer precursors to applications in pharmaceuticals, leveraging the diverse biological activities of polyamines. google.com
Q & A
Q. How can researchers incorporate this compound into studies on polyamine-mediated signaling pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
